(25S)-delta7-Dafachronic acid
Overview
Description
Scientific Research Applications
Activation of DAF-12 Nuclear Hormone Receptor
(25S)-Delta(7)-dafachronic acid is most notably involved in the activation of the DAF-12 nuclear hormone receptor in Caenorhabditis elegans. This activation is a critical checkpoint for the nematode to acquire reproductive competence and to transition into adulthood rather than entering a dauer diapause state. Both the (25S)- and (25R)-Delta(7)-dafachronic acids are potent transcriptional activators, with (25S)-Delta(7)-dafachronic acid being the most potent and biologically relevant isomer (Sharma et al., 2009).
Synthesis and Biological Activity
The synthesis and biological activity of various isomers of dafachronic acids have been explored, highlighting the hormonal activity of these compounds. (25R)-Delta(7)-dafachronic acid, for instance, exhibits high hormonal activity, demonstrating the importance of these compounds in nematode biology (Martin et al., 2009).
Development of DAF-12 Ligands
The development and synthesis of dafachronic acid ligands for DAF-12 receptor, including (25S)-Delta(7)-dafachronic acid, are significant for understanding the molecular mechanisms governing nematode development and lifespan. This research has implications for broader biological studies and potential therapeutic applications (Liu et al., 2015).
Role in Nematode Life Cycle
(25S)-Delta(7)-dafachronic acid plays a crucial role in nematode life cycles, particularly in controlling the formation of dauer and infective larvae. This role is conserved across various nematode species, indicating the fundamental importance of this molecule in nematode biology (Ogawa et al., 2009).
Mechanism of Action
Properties
IUPAC Name |
(2S,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18+,19+,22-,23+,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTAVUCHOVVOFD-OBRBSRNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284427 | |
Record name | delta7-Dafachronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949004-12-0 | |
Record name | (5α,25S)-3-Oxocholest-7-en-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949004-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta7-Dafachronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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